N,N-Dimethylethylenediamine dihydrochloride

Description

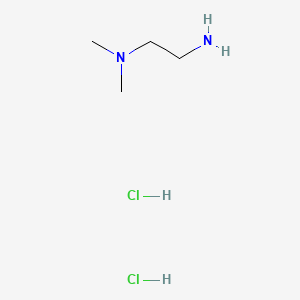

N,N-Dimethylethylenediamine dihydrochloride (CAS RN: 3984-76-7) is a quaternary ammonium salt derived from ethylenediamine, where two methyl groups replace hydrogen atoms on the nitrogen centers, and the compound is protonated with two equivalents of hydrochloric acid. Its molecular formula is C₄H₁₂N₂·2HCl (molecular weight: 161.07 g/mol). This compound is classified as a hazardous material (Category 4-1-II under Japanese regulations) due to its corrosive and irritant properties . It is widely utilized in organic synthesis, particularly in the preparation of coordination complexes and bioactive molecules. For example, it serves as a ligand in palladium(II) complexes and as a precursor for antitumor agents .

Properties

IUPAC Name |

N',N'-dimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-6(2)4-3-5;;/h3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFNLTCRRYQZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192903 | |

| Record name | N,N-Dimethylethylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-76-7 | |

| Record name | N,N-Dimethylethylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylethylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylethylenediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of N,N-Dimethylethylenediamine dihydrochloride typically begins with N,N-Dimethylethylenediamine.

Reaction with Hydrochloric Acid: The N,N-Dimethylethylenediamine is reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

Batch Process: In industrial settings, the production of this compound is often carried out in batch reactors. The reaction mixture is stirred and maintained at a specific temperature until the reaction is complete.

Purification: The product is then purified by crystallization or other suitable methods to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Acid-Base Neutralization and Free Amine Liberation

DMED·2HCl undergoes deprotonation in basic media, releasing the free amine (N,N-dimethylethylenediamine) and forming sodium chloride. This reaction is critical for generating the active ligand form in coordination chemistry:

Key Conditions (from US2908714A):

-

Sodium hydroxide (100 g per 158.3 g DMED·2HCl)

-

Reaction temperature: 20–40°C during neutralization

Substitution Reactions in Alkaline Media

The free amine derived from DMED·2HCl participates in nucleophilic substitution. For example, β-chloroethylamine hydrochloride reacts with dimethylamine under basic conditions to form DMED·2HCl:

Reaction Parameters (optimized in US2908714A):

| Parameter | Value |

|---|---|

| Temperature | 20–40°C |

| Pressure | Ambient |

| Molar Ratio (NaOH:DMED) | 2:1 |

| Distillation Range | 105–110°C |

| Purity (titration) | 97.9% |

This method achieves an 86% theoretical yield with a 16-inch indented distillation column .

Hydrolytic Stability

DMED·2HCl demonstrates stability in acidic aqueous solutions but undergoes gradual decomposition in strongly alkaline or high-temperature environments. Hydrolysis products include ethylene glycol derivatives and dimethylamine gas, detectable via gas chromatography .

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethylethylenediamine dihydrochloride is a derivative of ethylenediamine with two methyl groups attached to one of the nitrogen atoms. Its chemical formula is . The presence of two amine groups makes it a versatile reagent in organic synthesis.

Organic Synthesis

DMEDA·2HCl serves as an essential building block in the synthesis of various heterocyclic compounds. It acts as a reagent in multiple organic reactions, including:

- Condensation Reactions : Used to synthesize imidazolidines from aldehydes and ketones.

- Catalysis : Forms metal complexes that are utilized as homogeneous catalysts in C-N coupling reactions .

Biological Applications

Research indicates potential biological activities associated with DMEDA·2HCl:

- Antimicrobial Activity : Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria at low concentrations (e.g., 50 µg/mL) .

- Anticancer Properties : In vitro studies demonstrated a dose-dependent reduction in viability of human cancer cell lines, particularly breast cancer cells .

Pharmaceutical Development

DMEDA·2HCl is investigated for its role as an intermediate in the synthesis of various pharmaceutical agents:

- Cefotiam Synthesis : It is crucial for producing intermediates used in antibiotics.

- Antitumor Drugs : Utilized in the synthesis of compounds with potential anticancer effects .

Chelating Agents

Due to its ability to form stable complexes with metal ions, DMEDA·2HCl is employed as a chelating agent in various industrial processes. These metal complexes are vital in catalysis and materials science .

Dye Manufacturing

The compound is also used in the production of dyes, where its reactive nature facilitates the formation of colorants used in textiles and other materials.

Antimicrobial Study

- Objective : Evaluate efficacy against bacterial strains.

- Findings : DMEDA·2HCl exhibited significant antimicrobial activity, suggesting potential for development into disinfectants or therapeutic agents.

Anticancer Research

- Objective : Assess impact on human cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential use as an anticancer agent.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between N,N-Dimethylethylenediamine dihydrochloride and analogous compounds:

Key Findings:

Structural Impact on Reactivity :

- The dimethyl substitution in this compound reduces its coordination flexibility compared to unsubstituted ethylenediamine dihydrochloride, which forms more stable complexes with transition metals like Pd(II) .

- Binuclear Pd(II) complexes with 1,4-bis(2-hydroxyethyl)piperazine (BHEP) exhibit higher stability constants (log β = 10.2) than those with N,N-Dimethylethylenediamine (log β = 8.9), attributed to BHEP’s hydroxyl groups enhancing ligand-metal interactions .

Biological Activity: Derivatives of this compound, such as C-6 substituted phenanthridinium salts (e.g., 15a–c), show moderate antitumor activity against HepG2 cells (IC₅₀ = 12–18 μM), comparable to nitidine-derived analogs . In contrast, N-(1-Naphthyl)ethylenediamine dihydrochloride is non-bioactive but serves as a critical chromogenic agent in spectrophotometric assays .

Thermodynamic Stability :

- Ethylenediamine-derived ligands generally form less stable complexes than bulkier diamines (e.g., BHEP) due to reduced electron-donating capacity and steric effects .

Research Findings and Industrial Relevance

- Coordination Chemistry : this compound’s Pd(II) complexes are less stable than those with BHEP, limiting their use in catalysis but making them suitable for lab-scale synthetic applications .

- Pharmaceutical Synthesis : The compound’s role in synthesizing phenanthridinium derivatives highlights its utility in anticancer drug discovery, though its efficacy is overshadowed by more potent scaffolds like nitidine .

- Safety and Handling : Its classification as a hazardous material necessitates stringent storage protocols (e.g., dry, ventilated environments) to mitigate corrosion and respiratory risks .

Biological Activity

N,N-Dimethylethylenediamine dihydrochloride (DMEDA·2HCl) is a compound recognized for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of DMEDA·2HCl, supported by data tables, research findings, and case studies.

- Molecular Formula : C4H12N2·2HCl

- Molecular Weight : 175.06 g/mol

- Appearance : White crystalline solid

DMEDA·2HCl exhibits its biological activity primarily through its role as a bidentate ligand, facilitating the formation of coordination complexes with metal ions. This property enhances its reactivity and contributes to its biological effects, particularly in enzyme inhibition and antimicrobial activity.

Biological Activities

-

Antimicrobial Activity

- DMEDA·2HCl has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- A recent study reported an inhibition zone of 15 mm against Escherichia coli at a concentration of 100 µg/mL, showcasing its potential as an antimicrobial agent .

-

Enzyme Inhibition

- The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of cancer research. For instance, it has shown promise as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism.

- In vitro assays revealed that DMEDA·2HCl exhibits IC50 values as low as 0.025 µM against Mycobacterium tuberculosis PNP, indicating high potency .

-

Cell Cytotoxicity

- Cytotoxicity assays have been conducted to evaluate the safety profile of DMEDA·2HCl. Results suggest that it has selective cytotoxic effects on certain cancer cell lines while exhibiting low toxicity towards normal cells.

- For example, in a study involving T-lymphoblastic cell lines, DMEDA·2HCl demonstrated CC50 values greater than 10 µM, indicating a favorable therapeutic index .

Case Studies

- Study on Antimicrobial Efficacy

- Enzyme Inhibition Mechanism

Table 1: Antimicrobial Activity of DMEDA·2HCl

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 75 |

| Pseudomonas aeruginosa | 20 | 50 |

Table 2: Cytotoxicity Profile of DMEDA·2HCl

| Cell Line | CC50 (µM) |

|---|---|

| CCRF-CEM | >10 |

| MOLT-4 | >10 |

| Jurkat | >10 |

| HeLa S3 | >10 |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing N,N-Dimethylethylenediamine dihydrochloride in laboratory settings?

- Answer: Synthesis typically involves reacting N,N-Dimethylethylenediamine with hydrochloric acid under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and purity, complemented by mass spectrometry (MS) for molecular weight validation. Purity analysis can be performed via high-performance liquid chromatography (HPLC) or titration methods. Handling hygroscopic samples requires anhydrous environments to prevent degradation .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: The compound should be stored in airtight, light-resistant containers at 2–8°C. Due to its hygroscopic nature, desiccants like silica gel are recommended. Safety protocols include using gloves and fume hoods to avoid inhalation or skin contact, as it may cause irritation. Stability tests under varying pH and temperature conditions are advised for long-term studies .

Q. What are the primary applications of this compound in organic synthesis?

- Answer: It serves as a catalyst in nucleophilic substitutions and a ligand in coordination chemistry (e.g., for transition metal complexes). Its protonated form aids in pH-dependent reactions, such as the synthesis of imidazolidinones. Methodologically, it is used in stoichiometric ratios (1–5 mol%) under reflux conditions in polar solvents (e.g., ethanol or water) .

Advanced Research Questions

Q. How does this compound mediate electrostatic interactions in polyamine-silicic acid systems?

- Answer: In studies involving silicic acid and phosphate, it acts as a cationic bridge, stabilizing colloidal systems via charge neutralization. Researchers employ spectrophotometric titration (e.g., silicomolybdic acid assay) to quantify interaction efficiency. Adjusting ionic strength (0.1–0.5 M NaCl) and pH (6–8) optimizes binding kinetics, with data validated through zeta potential measurements .

Q. What strategies optimize reaction conditions when using this compound as a catalyst in asymmetric synthesis?

- Answer: Optimization involves screening solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and catalyst loading (0.1–1.0 equiv.). Enantiomeric excess (ee) is assessed via chiral HPLC or circular dichroism (CD). Advanced studies pair it with chiral auxiliaries (e.g., BINOL derivatives) to enhance stereoselectivity, with computational modeling (DFT) guiding mechanistic insights .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Answer: Discrepancies often arise from purity variations (e.g., >95% vs. technical-grade) or differing exposure models (in vitro vs. in vivo). Methodological rigor includes batch-specific LC-MS purity verification and standardized cytotoxicity assays (e.g., MTT on HEK293 cells). Cross-referencing with databases like PubChem or EPA DSSTox ensures data reliability .

Methodological Notes

- Purity Verification: Always confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare with certified reference standards .

- Solubility Studies: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, particularly at concentrations >10 mM .

- Safety Compliance: Adhere to GHS hazard codes (e.g., H314 for skin corrosion) and emergency protocols outlined in SDS documents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.